2-Amino-5-bromo-4,6-dimethylpyrimidine
Overview
Description
2-Amino-5-bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, bromine at the fifth position, and two methyl groups at the fourth and sixth positions.
Scientific Research Applications
2-Amino-5-bromo-4,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and nucleic acid binding.
Mechanism of Action
Mode of Action
2-Amino-4,6-dimethylpyrimidine can act as a nucleophile, attacking aldehyde carbon . This suggests that 2-Amino-5-bromo-4,6-dimethylpyrimidine might have a similar mode of action, but this needs further investigation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromo-4,6-dimethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophile in reactions involving aldehydes, due to its ability to be deprotonated easily . This compound’s interactions with enzymes and proteins often involve binding to active sites, influencing the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby altering cellular metabolism . Additionally, it may impact gene expression by binding to DNA or RNA, influencing transcription and translation processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and nucleic acids, altering their structure and function. This compound may act as an enzyme inhibitor or activator, depending on the context of the reaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or directly binding to DNA sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, such as respiratory irritation and organ toxicity . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine followed by the introduction of an amino group. One common method includes:
Bromination: 4,6-dimethylpyrimidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4,6-dimethylpyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4,6-dimethylpyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of 2-amino-4,6-dimethylpyrimidine.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Amino-5-bromo-4-methylpyrimidine: Has only one methyl group, affecting its steric properties and reactivity.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a pyridine ring instead of a pyrimidine ring, altering its electronic properties.
Uniqueness
2-Amino-5-bromo-4,6-dimethylpyrimidine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both amino and bromine groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4,6-dimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJZZTRAZBNBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372229 | |
Record name | 2-Amino-5-bromo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-57-7 | |
Record name | 2-Amino-5-bromo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-BROMO-4,6-DIMETHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.